Cobaltous citrate

Description

Significance of Metal-Citrate Complexes in Contemporary Chemistry

Metal-citrate complexes are coordination compounds of significant interest across various scientific fields, including chemistry, biochemistry, and materials science. ontosight.ai Citrate (B86180), derived from citric acid, is a tricarboxylic acid anion that acts as an effective chelating agent. fiveable.me Its structure, featuring three carboxylate groups and one hydroxyl group, allows it to bind to metal ions in a multidentate fashion, forming stable chelate complexes. fiveable.meresearchgate.net This chelating ability is crucial for enhancing the solubility and bioavailability of metal ions, a process vital in many biological systems. fiveable.menih.gov

In biochemistry, citrate is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway. researchgate.net The interaction between essential metal ions and citrate is critical for various physiological functions. researchgate.netnih.gov For instance, iron(III) citrate complexes are considered one of the most significant forms of coordinated ferric iron in the biochemical processes of living organisms, facilitating iron uptake and transport. researchgate.netwikipedia.org The study of metal-citrate speciation in aqueous environments helps in understanding these complex biological roles. researchgate.net

In materials science and chemistry, these complexes serve as versatile precursors for synthesizing advanced materials. ontosight.ai They are used to create cobalt-based materials with applications in magnetism, electronics, and energy storage. ontosight.ai The ability of citrate to form stable complexes is also leveraged in various industrial applications, including the development of catalysts and as additives in food and pharmaceuticals. ontosight.aifiveable.me The coordination chemistry of metal citrates can lead to diverse structures, including discrete molecules, one-dimensional chains, and two-dimensional polymers, whose formations are often influenced by factors like pH and the presence of counterions. acs.orgresearchgate.net

Overview of Research Trajectories for Cobaltous Citrate

Research on this compound, a specific metal-citrate complex, is multifaceted, branching into several key areas of advanced chemical investigation. A significant trajectory is in the field of materials science , where cobalt citrate serves as a precursor for a variety of advanced materials. ontosight.aichemimpex.com This includes the synthesis of cobalt-containing nanoparticles, metal-organic frameworks (MOFs), and materials for battery technology. chemimpex.comacs.orgmdpi.com The citrate-gel combustion and sol-gel methods, for example, utilize cobalt citrate to produce nanoferrites and other nanostructures with tailored properties. scirp.orgjwent.net

Another major research focus is on the magnetic properties of this compound derivatives. acs.org Investigations have revealed that certain cobalt(II) citrate clusters, particularly those with a cubane (B1203433) structure, exhibit behavior as single-molecule magnets (SMMs). acs.orgnih.gov These materials are of considerable interest for their potential applications in high-density information storage and quantum computing. Research in this area involves detailed characterization of their magnetic susceptibility and hysteresis loops. acs.orgnih.govresearchgate.net

The electrochemical applications of this compound are also a prominent area of study. The complex is explored for its role in electrocatalysis, particularly for the oxygen evolution reaction (OER) in water splitting. acs.orgresearchgate.net Bio-inspired cobalt-citrate MOFs have shown excellent performance as OER electrocatalysts. acs.orgresearchgate.net Additionally, cobalt citrate is used in electrodeposition processes to create cobalt alloy coatings with specific magnetic and corrosion-resistant properties. rsc.orgscielo.brysxbcn.com

Finally, the catalytic activity of this compound and its derivatives is an active field of research. mdpi.com Cobalt compounds are known for their catalytic prowess in various oxidation reactions. mdpi.com Cobalt citrate has been studied as a catalyst precursor in Fischer-Tropsch synthesis and as a component in catalysts for the oxidation of organic compounds. mdpi.commdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXXNGVQCLMTKU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Co3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889440 | |

| Record name | Cobaltous citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline] | |

| Record name | Cobaltous citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6 | |

| Record name | Cobaltous citrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

866-81-9 | |

| Record name | Cobaltous citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricobalt dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07D5053T1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous citrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/ | |

| Record name | Cobaltous citrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

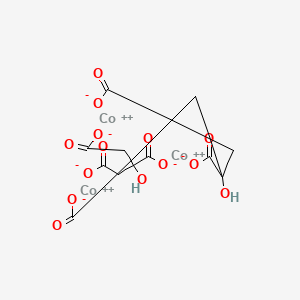

Coordination Chemistry and Structural Elucidation of Cobalt Ii Citrate Complexes

Ligand Binding Modes and Stereochemistry of Citrate (B86180)

Tridentate Coordination Motifs

A predominant and fundamental feature of citrate binding to cobalt(II) is a tridentate coordination motif. researchgate.netacs.org In this arrangement, the citrate ligand chelates to the cobalt(II) ion through the oxygen atoms of the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups. researchgate.netacs.org This mode of binding has been confirmed through single-crystal X-ray diffraction studies of various cobalt(II) citrate complexes. researchgate.netacs.org The formation of these stable five- and six-membered chelate rings is a driving force in the assembly of these complexes.

Alpha-Hydroxyl and Carboxylate Interactions

The α-hydroxyl and α-carboxylate groups of the citrate ligand play a crucial role in the formation of cobalt(II) citrate structures. The deprotonated α-hydroxyl group's oxygen atom acts as a key bridging atom in some structures, such as in cubane-type clusters where it links multiple cobalt centers. acs.org The α-carboxylate group can also exhibit bridging behavior, with its two oxygen atoms coordinating to different cobalt ions, thereby facilitating the formation of polymeric chains. researchgate.netacs.org For instance, in the complex [Co(H₂cit)(H₂O)]n, a chiral helical chain is formed via the two bridged oxygen atoms of the α-carboxylate group. researchgate.netacs.org

Beta-Carboxylate Bridging

The β-carboxylate groups of the citrate ligand are instrumental in extending the dimensionality of cobalt(II) citrate complexes. These groups can act as "long-arm" linkers, bridging cobalt centers and propagating the structure into one or two dimensions. researchgate.netacs.org In some complexes, the β-carboxylate groups connect dimeric [Co₂(Hcit)₂(H₂O)₄]²⁻ units or link these units to planar [Co(H₂O)₄] units, resulting in the formation of one-dimensional polymeric chains. researchgate.netacs.org In other instances, the oxygen atoms of the β-carboxylate groups link dimeric units to form layered structures. researchgate.netacs.org

Polymeric and Supramolecular Architectures

The multidentate and bridging capabilities of the citrate ligand, combined with factors such as pH, counterions, and reaction temperature, lead to the formation of diverse polymeric and supramolecular architectures in cobalt(II) citrate chemistry. researchgate.netacs.org These extended structures range from simple one-dimensional chains to more complex two-dimensional layers and three-dimensional networks.

One-Dimensional Polymeric Chains

Several cobalt(II) citrate complexes exhibit one-dimensional (1D) polymeric chain structures. These chains are typically formed through the bridging action of the citrate ligands. For example, in the complex [Co(H₂cit)(H₂O)]n, the tridentate citrate ligands and bridging α-carboxylate groups create chiral helical chains. researchgate.netacs.org Another example involves the dimeric unit [Co₂(Hcit)₂(H₂O)₄]²⁻, which forms a 1D polymeric chain through the linking of long-arm β-carboxylate groups. researchgate.netacs.org The [Co(Hcit)(H₂O)]⁻ unit in a different complex also forms an infinite chain structure. researchgate.netacs.org

Two-Dimensional Layered Frameworks

The connectivity of cobalt(II) citrate units can extend beyond one dimension to form two-dimensional (2D) layered frameworks. In the complex (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n, dimeric units are linked by the oxygen atoms of the β-carboxylate groups, resulting in a layered structure. researchgate.netacs.org Another notable example involves the formation of a square two-dimensional polymer composed of Co(II) citrate cubanes bridged by six-coordinate Co(II) cations. core.ac.ukresearchgate.net These anionic polymeric layers are stacked, and the channels between them are occupied by cations and water molecules. core.ac.uk The formation of these 1D and 2D frameworks is highly dependent on experimental conditions, highlighting the structural versatility of the cobalt(II)-citrate system. researchgate.netacs.org

Data Tables

Table 1: Selected Cobalt(II) Citrate Polymeric Complexes and their Structural Features

| Complex Formula | Structural Dimensionality | Key Bridging Motif |

| [Co(H₂cit)(H₂O)]n | 1D Chiral Helical Chain | Bridging α-carboxylate group researchgate.netacs.org |

| [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O | 1D Polymeric Chain | Coupling of β-carboxylate groups researchgate.netacs.org |

| [Co(Hcit)(H₂O)]⁻ unit in a larger complex | 1D Infinite Chain | Not specified in detail researchgate.netacs.org |

| (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n | 2D Layered Framework | Links via β-carboxylate groups researchgate.netacs.orgfigshare.com |

| {Cs₂[Co(H₂O)₆][Co₆(C₆H₄O₇)₄(H₂O)₈]·12H₂O}n | 2D Square Polymer | Bridging Co(II) cations between cubane (B1203433) units core.ac.ukresearchgate.net |

Table 2: Coordination of Citrate Ligand in Cobalt(II) Complexes

| Coordination Feature | Description |

| Primary Binding Mode | Tridentate researchgate.netacs.org |

| Coordinating Groups | α-hydroxyl, α-carboxylate, one β-carboxylate researchgate.netacs.org |

| α-carboxylate Function | Chelation and bridging researchgate.netacs.org |

| β-carboxylate Function | Bridging to form extended structures researchgate.netacs.org |

| α-hydroxyl Function | Chelation and bridging in cubane structures acs.org |

Chiral Helical Structures

The interaction between cobalt(II) and citric acid can lead to the formation of coordination polymers with distinct chiral characteristics. One such example is the complex with the formula [Co(H2cit)(H2O)]n (where H2cit represents the doubly deprotonated citrate ligand). In this compound, the citrate ligand typically binds to the Co(II) ion in a tridentate fashion, utilizing its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. acs.org

The polymeric nature of this complex arises from the further coordination of the carboxylate groups, which bridge adjacent cobalt centers. Specifically, the two oxygen atoms of the α-carboxylate group form bridges, creating a one-dimensional chain structure. acs.orgresearchgate.net This propagation of coordinated units results in the formation of a chiral helical chain that runs along the a-axis of the crystal. acs.orgresearchgate.net In this arrangement, the β-carboxylic acid group remains uncoordinated and participates in strong hydrogen bonding. acs.orgresearchgate.net The cobalt(II) ion in this structure maintains an octahedral coordination environment. acs.org A similar chiral helical structure composed of corner-sharing metal-oxygen octahedra has also been observed in an iron(II) citrate coordination polymer, highlighting a structural motif common to citrate complexes with divalent first-row transition metals. researchgate.net

Solution Speciation and pH-Dependent Structural Transitions

The speciation of cobalt(II) citrate in aqueous solutions is highly sensitive to environmental factors, most notably pH, but also the concentration of reactants and the presence of specific counterions. acs.orgresearchgate.net These factors dictate the assembly and interconversion of various monomeric, dimeric, and polymeric complexes. acs.orgresearchgate.net

At a low pH range of 1-4, several polymeric cobalt(II) citrate complexes can be isolated. acs.org For instance, studies have identified the formation of a dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, which was isolated as its potassium and sodium salts around pH 5. nih.gov Spectroscopic evidence suggests that this dimeric structure does not remain intact in solution, instead yielding a mononuclear octahedral Co(II)-citrate species. nih.govucy.ac.cy Detailed speciation studies have proposed that the mononuclear complex [Co(C₆H₅O₇)]⁻ is a key species present around pH 5 and likely serves as the fundamental building block for the dimer isolated from the solution. nih.govucy.ac.cy

As the pH increases, the speciation landscape shifts. At a pH of approximately 8, a mononuclear, water-soluble complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] can be synthesized and isolated. nih.govresearchgate.netresearchgate.net In this complex, the cobalt(II) ion is in a distorted octahedral geometry, coordinated by two citrate ligands. nih.govresearchgate.net At a pH of 9.0, cobalt(II) can form the citrate complex [Co(cit)₂]⁴⁻, but in the presence of other ligands like molybdate (B1676688) or pyrophosphate, it can also form polyligand complexes such as [Co(cit)(MoO₄)]³⁻ or [Co(PPi)Cit]⁵⁻. ucj.org.uaucj.org.uaresearchgate.net

The structural diversity is also influenced by counterions and temperature. acs.org The interconversion between different polymeric forms has been shown to be dependent on both pH and the specific counterion present. acs.orgresearchgate.net Furthermore, heating can induce irreversible transformations, such as the conversion of the dimeric complex [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O into the infinite chain complex [Co(H₂O)₆]n[Co(Hcit)(H₂O)]₂n·2nH₂O. acs.org

Table 1: pH-Dependent Species in the Cobalt(II)-Citrate System

| pH Range | Predominant Cobalt(II) Citrate Species | Formula | Reference(s) |

| 1 - 4 | Polymeric Chains | [Co(H₂cit)(H₂O)]n | acs.org |

| ~5 | Mononuclear Complex (in solution) | [Co(C₆H₅O₇)]⁻ | nih.govucy.ac.cy |

| ~5 | Dinuclear Complex (isolated solid) | [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ | nih.gov |

| ~8 | Mononuclear Complex | [Co(C₆H₅O₇)₂]⁴⁻ | nih.govresearchgate.netresearchgate.net |

| 9.0 | Simple Citrate Complex | [Co(cit)₂]⁴⁻ | ucj.org.uaucj.org.ua |

| 9.0 | Polyligand Complex | [Co(PPi)Cit]⁵⁻ | ucj.org.uaresearchgate.net |

Magnetic Properties in Relation to Coordination Environment

The magnetic properties of cobaltous citrate complexes are intrinsically linked to their specific coordination environments and nuclearity, ranging from simple paramagnetic behavior in mononuclear species to complex magnetic phenomena like single-molecule magnetism in polynuclear clusters.

A mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], isolated at pH ~8, features a distorted octahedral Co(II) center. nih.govresearchgate.net Magnetic susceptibility measurements conducted from 6 to 295 K confirm that this is a high-spin complex containing a Co(II) ion with a ground state of S=3/2. nih.govresearchgate.netresearchgate.net This is further corroborated by its EPR spectrum, which shows a signal consistent with a high-spin Co(II) system. nih.govresearchgate.net Similarly, magnetic and EPR data for other mononuclear high-spin octahedral Co(II) complexes with oxygen-coordinating ligands support a ground state with an effective spin of S=1/2 due to spin-orbit coupling. nih.gov

In dimeric structures, such as [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, magnetic susceptibility and EPR studies indicate a weak magnetic interaction between the two Co(II) ions. nih.govucy.ac.cy This suggests that the citrate ligands mediate only feeble magnetic coupling between the metal centers in this particular arrangement.

More complex structures can exhibit more sophisticated magnetic behavior. A notable example is the cubane-like cluster [C(NH₂)₃]₈{Co₄(cit)₄}·4H₂O. acs.orgnih.gov This compound is a single-molecule magnet (SMM), a molecule that can exhibit magnetic hysteresis of purely molecular origin. acs.orgnih.gov It displays an energy barrier to the reorientation of magnetization (ΔE/kB) of 21 K. acs.orgnih.gov This behavior is evidenced by distinct, frequency-dependent peaks in the out-of-phase (χ′′) component of the AC magnetic susceptibility and the appearance of magnetization versus field hysteresis loops that are dependent on both temperature and sweep rate. acs.org The ferromagnetic interactions within the Co₄O₄ cubane core, which are promoted by the superexchange pathways through the bridging oxygen atoms of the citrate ligands, are responsible for this behavior. acs.orgmdpi.com

Table 2: Magnetic Properties of Selected Cobalt(II) Citrate Complexes

| Complex Formula | Nuclearity | Coordination Environment | Magnetic Behavior | Key Parameters | Reference(s) |

| (NH₄)₄[Co(C₆H₅O₇)₂] | Mononuclear | Distorted Octahedral | High-Spin Paramagnet | Ground State S=3/2 | nih.govresearchgate.netresearchgate.net |

| [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ | Dinuclear | Octahedral | Weakly Interacting Centers | - | nih.govucy.ac.cy |

| [C(NH₂)₃]₈{Co₄(cit)₄}·4H₂O | Tetranuclear (Cubane) | Octahedral | Single-Molecule Magnet (SMM) | ΔE/kB = 21 K | acs.orgnih.gov |

Advanced Synthetic Methodologies for Cobaltous Citrate and Derivatives

Co-precipitation Techniques for Cobaltous Citrate (B86180) Nanomaterials

Co-precipitation is a versatile and widely used method for synthesizing nanomaterials due to its simplicity, cost-effectiveness, and ability to produce fine, homogeneous powders. researchgate.net In the context of cobalt-containing nanomaterials, citrate is often employed as a chelating or capping agent to control particle growth and prevent agglomeration. researchgate.netfiu.edu

The process typically involves the simultaneous precipitation of cobalt ions and other metal ions (like iron in the case of cobalt ferrite) from a solution by adding a precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. mpg.dejetir.org Citric acid or a citrate salt is introduced into the reaction mixture, where the citrate ions (Cit³⁻) form stable complexes with the Co²⁺ ions. researchgate.net This chelation slows down the reaction rate, allowing for more controlled nucleation and growth of the nanoparticles. researchgate.net The presence of citrate on the surface of the growing nanoparticles provides electrostatic or steric hindrance, effectively capping the particles, preventing them from aggregating, and controlling their final size. mdpi.commatec-conferences.org

Research has shown that trisodium (B8492382) citrate can be used as a capping agent, although its effectiveness can depend on the specific synthesis procedure. fiu.edu In the synthesis of citrate-functionalized cobalt-doped iron oxide magnetic nanoparticles (MNPs), the co-precipitation technique successfully produced particles where the surface functionalization with citrate was confirmed by the change in zeta potential from positive to negative. mdpi.com The amount of citrate used can influence the final hydrodynamic diameter of the nanoparticles. mdpi.comscilit.com For instance, as the concentration of citrate used for functionalization increases, the hydrodynamic diameter of the resulting cobalt-doped iron oxide nanoparticles also increases. mdpi.com

Table 1: Effect of Citrate as a Capping Agent in Co-precipitation Synthesis

| Precursor Materials | Capping Agent | Key Findings | Resulting Material | Reference |

|---|---|---|---|---|

| Cobalt(II) nitrate (B79036), Iron(III) nitrate | Trisodium Citrate | Citrate was tested as a capping agent to reduce aggregation. | Cobalt Ferrite (B1171679) Nanoparticles | fiu.edu |

| Cobalt(II) chloride, Iron(III) chloride, Iron(II) sulfate | Citrate | Citrate functionalization created a negative surface charge, enabling sequestration of pollutants. | Citrate-Functionalized Cobalt-Doped Iron Oxide MNPs | mdpi.com |

Sol-Gel and Citrate-Gel Auto-Combustion Synthesis Routes

The sol-gel and its variant, the citrate-gel auto-combustion method, are prominent techniques for producing highly pure, crystalline, and homogeneous nanostructured materials. scirp.orgakjournals.com These methods are lauded for their simplicity, low energy consumption, and short processing times compared to traditional solid-state reactions. scirp.orguodiyala.edu.iq

The synthesis begins with dissolving metal salts, typically nitrates like cobalt nitrate and ferric nitrate, in water. scirp.orgchalcogen.ro Citric acid is then added to this solution. uodiyala.edu.iq The citric acid acts as a chelating agent, forming complexes with the metal cations, which ensures a uniform distribution of the ions throughout the solution. jetir.org Upon heating, the solution evaporates and turns into a viscous gel. chalcogen.rorsc.org

Further heating of this gel to a higher temperature (e.g., 150°C or more) triggers a self-sustaining combustion reaction. chalcogen.roresearchgate.net This auto-combustion is a rapid, exothermic process where the citrate acts as a fuel and the nitrate ions act as an oxidant, leading to the decomposition of the organic components and the formation of the desired oxide product in a very fine, nanocrystalline powder form. chalcogen.roresearchgate.net The process avoids the need for intermediate grinding and calcination at very high temperatures. scirp.org The crystallite size of the resulting materials, such as cobalt-chromium ferrites, can be in the range of 6-12 nm. scirp.org The molar ratio of metal nitrates to citric acid is a critical parameter that can be adjusted to influence the properties of the final product. researchgate.net

Table 2: Summary of Citrate-Gel Auto-Combustion Synthesis Parameters

| Starting Materials | Metal:Citrate Ratio | Sintering/Calcination | Product & Particle Size | Reference |

|---|---|---|---|---|

| Co(NO₃)₂, Fe(NO₃)₃, Cr(NO₃)₂, Citric Acid | Not specified | 500°C for 4 hours | CoCrₓFe₂₋ₓO₄ (6-12 nm) | scirp.org |

| Co(NO₃)₂, Fe(NO₃)₃, Citric Acid, Ethylene (B1197577) Glycol | Nitrates:Citric Acid = 1:1 | Dried at 150°C | CoFe₂O₄ (~25 nm) | chalcogen.ro |

Hydrothermal and Solvothermal Approaches for Cobaltous Citrate Structures

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies and sizes from solutions under elevated temperature and pressure. mdpi.com In these processes, citric acid is frequently used as a weak chelating or structure-directing agent, playing a crucial role in the nucleation and growth of the final product. proquest.comresearchgate.net

In a typical hydrothermal synthesis, cobalt precursors (e.g., cobalt nitrate) are dissolved in water along with citric acid. proquest.comresearchgate.net The solution is sealed in an autoclave and heated to a specific temperature for a set duration. The citric acid forms complexes with cobalt ions, and the stability of these complexes influences the nucleation temperature and subsequent crystal growth. researchgate.net By varying the molar ratio of citric acid to metal ions (C/M), researchers can manipulate the morphology of the resulting nanoparticles. researchgate.net For example, in the synthesis of cobalt ferrite, changing the C/M ratio from 0.5 to 1.5 resulted in different crystallite sizes and magnetic properties. researchgate.net Without citric acid, the reaction may produce coarse particles with impurities, whereas its presence leads to the formation of uniform, single-phase nanoparticles. researchgate.net

The solvothermal route, a variation where a non-aqueous solvent is used, has been successfully employed to synthesize a bioinspired cobalt-citrate metal-organic framework (MOF), UTSA-16. acs.orgacs.org This process involved reacting cobalt acetate (B1210297) and citric acid in a solvent mixture at an elevated temperature, leading to a crystalline, porous framework. acs.orgresearchgate.net The use of other modulating agents, such as poly(vinyl pyrrolidone) (PVP), in conjunction with citric acid in hydrothermal synthesis can provide even finer control over particle shape, allowing for the creation of structures ranging from truncated cubes to spheres. proquest.com

Table 3: Morphological Control in Hydrothermal Synthesis using Citric Acid

| System | Modulating Agent(s) | Key Parameters | Resulting Morphology | Reference |

|---|---|---|---|---|

| Cobalt Ferrite | Citric Acid | Molar ratio of citric acid to metal ions (C/M) varied (0.5, 1, 1.5) | Uniform nanoparticles with varying sizes (4.7-7.8 nm) | researchgate.net |

| Cobalt Oxide | Citric Acid, Poly(vinyl pyrrolidone) (PVP) | Molar ratio of PVP to Cobalt (PVP/Co) varied | Truncated cubes, rounded cubes, spheres | proquest.com |

| Cobalt Sulfide (B99878) | Disodium ethylenediamine (B42938) tetraacetate (Na₂EDTA), KOH | Use of chelating agent | Hierarchical cage-like microspheres | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of advanced materials, aiming to create processes that are more environmentally friendly, efficient, and sustainable. The synthesis of this compound and its derivatives has benefited from these approaches, which prioritize the use of non-toxic reagents, reduction of energy consumption, and simplification of procedures.

Citric acid itself is a prime example of a green reagent. It is a naturally occurring, non-toxic organic acid found in the metabolism of nearly all organisms. matec-conferences.org Its use as a chelating agent or fuel in methods like sol-gel auto-combustion and hydrothermal synthesis aligns with green chemistry principles. scirp.orgresearchgate.net

The citrate-gel auto-combustion method is considered a green synthetic route because it is a simple, low-temperature process that significantly saves time and energy compared to conventional ceramic methods. scirp.orguodiyala.edu.iq Similarly, hydrothermal synthesis is an environmentally benign process that uses water as a solvent and often proceeds at relatively low temperatures, reducing energy demands. researchgate.net

Furthermore, bio-inspired synthesis represents a frontier in green chemistry. The development of a cobalt-citrate metal-organic framework (MOF), designated UTSA-16, is described as a "bioinspired" approach. acs.orgresearchgate.net This synthesis utilizes the natural chelating ability of citrate, a key molecule in biological cycles, to construct complex, functional materials under relatively mild solvothermal conditions. acs.orgresearchgate.net These methods not only reduce the environmental impact but also offer superior control over the final product's characteristics.

Thermal Decomposition Pathways of Cobalt-Citrate Precursors

Understanding the thermal decomposition behavior of cobalt-citrate precursors is essential for synthesizing cobalt-based oxides with desired phases and properties. akjournals.com Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools used to investigate these decomposition pathways. jetir.orgresearchgate.net

The decomposition of a cobalt-citrate precursor, often a complex formed via sol-gel or co-precipitation methods, typically occurs in multiple stages as the temperature increases. chalcogen.rojetir.orgresearchgate.net

Dehydration: The first stage, occurring at lower temperatures (typically 50-150°C), involves the loss of adsorbed or crystalline water molecules. akjournals.comchalcogen.roresearchgate.net This is usually observed as an initial weight loss in the TGA curve and an endothermic peak in the DTA curve. akjournals.com

Decomposition of Citrate Complex: As the temperature rises further, the anhydrous metal-citrate complex begins to decompose. This is a significant weight loss step and is often accompanied by a strong exothermic peak in the DTA curve, especially in an oxidizing atmosphere (like air). jetir.orgresearchgate.net This exothermic event corresponds to the oxidative decomposition of the organic citrate moiety. researchgate.net For instance, a sharp exothermic peak between 275-375°C can indicate the simultaneous decomposition of the precursor and the formation of a spinel ferrite. jetir.org

Formation of Oxide Phase: The final stage, occurring at higher temperatures (e.g., above 400-500°C), involves the crystallization of the final oxide phase, such as CoO or Co₃O₄. chalcogen.roresearchgate.net The TGA curve typically flattens out at this point, indicating that the decomposition is complete and a stable oxide has been formed. chalcogen.roresearchgate.net

The exact temperatures and decomposition products can be influenced by the heating rate, atmosphere (air vs. inert), and the specific composition of the precursor, such as the presence of other metal ions. jetir.orgresearchgate.netmdpi.com For example, the thermal decomposition of lithium-cobalt citrate at 400°C can yield a mixture of pseudo-spinel and rhombohedral LiCoO₂. acs.org

Table 4: Thermal Decomposition Stages of Cobalt-Citrate Precursors

| Precursor System | Atmosphere | Temperature Range (°C) | Decomposition Event | Reference |

|---|---|---|---|---|

| Co-Fe-Cr Citrate Gel | Air | < 240°C | Gradual weight loss (dehydration) | jetir.org |

| Co-Fe-Cr Citrate Gel | Air | 275-375°C | Sharp exothermic peak (decomposition of citrate, formation of spinel) | jetir.org |

| Co-Fe Citrate Gel | Not specified | 50-150°C | Initial weight loss (evaporation of water) | chalcogen.roresearchgate.net |

| Co-Fe Citrate Gel | Not specified | 190-230°C | Dehydration of OH groups | chalcogen.roresearchgate.net |

| Co-Fe Citrate Gel | Not specified | 400-640°C | Formation of spinel phase metal oxide | chalcogen.roresearchgate.net |

Spectroscopic and Advanced Analytical Characterization of Cobaltous Citrate

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of cobaltous citrate (B86180) complexes. Studies have revealed that cobaltous citrate can form various crystalline structures depending on the synthesis conditions, such as pH and the counterions present.

For instance, a dinuclear complex, [Co2(C6H5O7)2(H2O)4]2-, has been isolated and characterized in both its potassium (K+) and sodium (Na+) salt forms. The potassium salt crystallizes in the monoclinic space group P21/n, while the sodium salt crystallizes in the monoclinic space group P21/c. ucy.ac.cy The cell parameters for these structures have been determined as follows:

| Parameter | [K]₂[Co₂(C₆H₅O₇)₂(H₂O)₄] | [Na]₂[Co₂(C₆H₅O₇)₂(H₂O)₄] |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/c |

| a (Å) | 10.348(5) | 9.234(4) |

| b (Å) | 11.578(6) | 11.913(4) |

| c (Å) | 12.138(6) | 11.728(6) |

| β (°) | 112.62(2) | 99.93(2) |

| V (ų) | 1342(1) | 1271(1) |

| Z | 2 | 2 |

These crystallographic studies show a dinuclear arrangement where two Co(II) ions are present in an octahedral coordination environment. ucy.ac.cy Each cobalt ion is coordinated by two citrate ligands in a tridentate fashion, with the coordination sphere being completed by a singly bonded citrate from the adjacent cobalt unit and two water molecules. ucy.ac.cy

Furthermore, this compound can form more complex structures, such as cubane-like clusters. A notable example is the [C(NH2)3]8{Co4(cit)4}·4H2O complex, which exhibits single-molecule magnet behavior. acs.orgnih.gov The citrate ligand's ability to generate these metal-oxo cubane (B1203433) structures is a key aspect of its coordination chemistry. acs.org The formation of various polymeric cobalt(II) citrate complexes has also been observed, with structures that can be one-dimensional helical chains or two-dimensional layered networks, influenced by pH, counterions, and reaction temperature. acs.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the coordination of the citrate ligand to the cobalt(II) ion. The vibrational spectra of this compound complexes are characterized by bands corresponding to the vibrations of different functional groups within the citrate molecule and the metal-oxygen bonds.

Theoretical and experimental studies on metal-citrate complexes have identified key vibrational modes. scielo.brscielo.br In pure citric acid, characteristic bands are observed for O-H, C=O, COOH, COO-, and C-OH groups. scielo.brresearchgate.net Upon complexation with a metal ion like cobalt, shifts in the positions and changes in the intensities of these bands occur, indicating the involvement of these functional groups in coordination.

The main spectral features of interest are typically found in the 1000 to 2000 cm⁻¹ region, which is less prone to interference. scielo.brscielo.br The bands assigned to the C=O, COO-, and C-OH groups are particularly informative for distinguishing different complex species. scielo.brresearchgate.net For instance, the band at approximately 1700 cm⁻¹ corresponds to the carbonyl (C=O) group, while the band around 1404 cm⁻¹ is attributed to the vibrations of coordinated carboxyl groups. researchgate.net The presence of a broad band at about 3400 cm⁻¹ can be attributed to the crystal and/or coordination water. researchgate.net

Simulations of infrared spectra for metal-citrate complexes have shown good agreement with experimental data, helping to assign specific vibrational modes. scielo.brresearchgate.net For example, in a lithium-citrate complex, the C=O stretching vibration shifts from 1750 cm⁻¹ to lower wavenumbers upon coordination. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Coordination Environment

Electronic absorption (UV-Vis) spectroscopy is a powerful tool for probing the coordination environment of the Co(II) ion in this compound complexes. The d-d electronic transitions of the Co(II) ion are sensitive to the geometry and nature of the coordinating ligands.

In aqueous solutions, the Co(II)-citrate complex exhibits characteristic absorption maxima. One study reported maximum absorption (λmax) at around 512 nm, attributed to the Co(II)-citrate species. researchgate.net Another investigation into a dinuclear cobalt(II)-citrate complex, [Co2(C6H5O7)2(H2O)4]2-, also utilized UV-Vis spectroscopy for its characterization. ucy.ac.cyfigshare.com The spectra of high-spin Co(II) complexes can be complex due to spin-orbit coupling and the mixing of electronic states. rsc.org

The coordination environment of cobalt in phosphate (B84403) glasses has been studied using UV-Vis-NIR spectroscopy, which showed that the ratio of Co2+ in four- and six-fold coordination remained constant across a series of glass compositions. rsc.org In solution, UV-Vis studies of cobalt(II)-citrate systems suggest that dimeric structures present in the solid state may dissociate to form mononuclear octahedral species. ucy.ac.cy

| Complex/System | λmax (nm) | Attributed Species/Transition | Reference |

|---|---|---|---|

| Co(II)-citrate | 512 | Co(II)-citrate complex | researchgate.net |

| [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ | - | Characterized by UV-Vis | ucy.ac.cy |

| (NH₄)₄[Co(C₆H₅O₇)₂] | - | Characterized by UV-Vis | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like high-spin Co(II) (a d⁷ ion with S = 3/2). The EPR spectra of high-spin Co(II) complexes can be challenging to interpret due to broad resonances caused by large g-anisotropy and significant spin-orbit coupling. researchgate.netohiolink.edu

Despite these challenges, EPR has been successfully applied to characterize various this compound complexes. For a dinuclear complex, [Co2(C6H5O7)2(H2O)4]2-, EPR studies in the solid state indicated a weak interaction between the two Co(II) ions. ucy.ac.cy However, in solution, the EPR data suggested the formation of a mononuclear octahedral Co(II)-citrate species. ucy.ac.cy

In another study of a mononuclear complex, (NH4)4[Co(C6H5O7)2], the EPR spectrum was consistent with a high-spin Co(II) system with a ground state of S=3/2. nih.govresearchgate.net The EPR spectra of high-spin Co(II) systems are often analyzed using an effective spin S' = 1/2 model, which simplifies the interpretation of the g-values. acs.org For some magnetically anomalous Co(II) complexes, g-values have been observed in the range of 2.07 to 2.14. acs.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide crucial information about the magnetic properties of this compound, including the spin state of the Co(II) ions and the nature of magnetic interactions between them.

For the mononuclear complex (NH4)4[Co(C6H5O7)2], magnetic susceptibility measurements conducted between 6 and 295 K confirmed a high-spin Co(II) configuration with a ground state of S=3/2. nih.govresearchgate.net In the case of the dinuclear complex [Co2(C6H5O7)2(H2O)4]2-, magnetic studies corroborated the EPR findings, indicating a weak interaction between the two Co(II) centers. ucy.ac.cyfigshare.com

A particularly interesting case is the cobalt(II) citrate cubane, [C(NH2)3]8{Co4(cit)4}·4H2O, which has been identified as a single-molecule magnet (SMM). acs.orgnih.gov This compound exhibits frequency-dependent peaks in the out-of-phase (χ′′) component of the AC magnetic susceptibility and temperature- and sweep-rate-dependent magnetization hysteresis loops. acs.orgnih.gov An energy barrier to magnetization reorientation of ΔE/kB = 21 K was determined for this SMM. acs.orgnih.gov The magnetic interactions within citrate complexes can be either ferromagnetic or antiferromagnetic, with the Co-O-Co bridging angle in cubane structures playing a critical role in determining the nature of the exchange interaction. researchgate.net

Advanced Microscopy Techniques (SEM, TEM) for Morphology and Nanostructure Characterization

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology and nanostructure of this compound and its derivatives.

The use of citrate as a directing agent in the synthesis of nanoparticles has been shown to influence their morphology. For instance, cobalt-citrate complexes have been used to produce spherical Co3O4 nanoparticles with sizes ranging from 40-60 nm. spandidos-publications.com This is in contrast to the block-like morphologies obtained when using tartrate as the directing agent. spandidos-publications.comnih.gov

SEM studies of cobalt-chromium ferrites synthesized via a citrate-gel method revealed a nanocrystalline nature with a homogeneous distribution of particles, although some agglomeration was observed. scirp.org TEM analysis of citrate-functionalized cobalt-doped iron oxide nanoparticles showed a roughly spherical morphology with an average particle size of approximately 11.0 ± 1.7 nm. mdpi.com TEM images of citrate-stabilized cobalt ferrite (B1171679) nanoparticles have also been reported, with particle sizes around 18 ± 4 nm. researchgate.net

Thermal Analysis (TGA/DTA) for Decomposition Profiles and Functionalization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal decomposition of this compound precursors and to understand the formation of resulting materials like cobalt ferrites.

The TGA-DTA curve of a cobalt-iron-chromium citrate precursor shows a gradual weight loss up to 400°C. jetir.org Above 240°C, a slow, gradual mass loss occurs, which is attributed to the decomposition of the mixed-metal citrate complexes through the fragmentation of their organic content. jetir.org A sharp exothermic peak in the DTA curve between 275-375°C indicates the simultaneous decomposition of the anhydrous precursor and the formation of a spinel ferrite. jetir.org

In the synthesis of cobalt ferrite from a citrate precursor via a self-propagating combustion reaction, thermal analysis is crucial for understanding the process. researchgate.netakjournals.com The thermal decomposition typically involves an initial mass loss due to the removal of adsorbed water, followed by the decomposition of the organic components at higher temperatures. researchgate.net A significant exothermic peak in the DTA can signify the self-combustion of the citrate complex. researchgate.net

Electroanalytical Techniques (Cyclic Voltammetry, Chronoamperometry) for Electrochemical Behavior

The electrochemical behavior of this compound is extensively studied using electroanalytical techniques such as cyclic voltammetry (CV) and chronoamperometry. These methods provide critical insights into the reduction and deposition processes of cobalt from citrate-containing solutions.

Cyclic voltammetry is employed to characterize the deposition and stripping processes of cobalt. researchgate.net In a typical setup, a three-electrode cell is used, often consisting of a working electrode (e.g., glassy carbon or gold), a platinum auxiliary electrode, and a reference electrode like a saturated calomel (B162337) electrode (SCE). researchgate.netysxbcn.com The electrochemical reduction of Co(II) from a citrate solution is highly dependent on factors such as pH and citrate concentration. ysxbcn.com Studies have shown that in solutions with a pH range of 3 to 9, Co(II) can exist as both free Co2+ ions and complexed species, such as [Co(C6H6O7)]. ysxbcn.com The reduction potential shifts to more negative values with the addition of citrate, indicating the formation of these stable complexes. ysxbcn.com For instance, the reduction of free Co2+ may begin around -0.8 V, whereas the reduction of the citrate complex occurs at approximately -1.0 V. ysxbcn.com

The mechanism of cobalt deposition from citrate electrolytes is a complex process. Voltammetry analysis reveals that the electrodeposition of cobalt often occurs under diffusion-kinetic control and is associated with a nucleation process. uctm.edu Specifically, the reduction of Co(II) in a slightly acidic citrate solution can be a two-stage process, involving the reduction of free cobalt ions to cobalt metal and the separate reduction of complex ions like CoCit- to cobalt. uctm.edu At a pH of 3, the reduction is primarily from free Co2+, while in the pH range of 4-6, the reduction of the [Co(C6H6O7)] complex dominates. ysxbcn.com In more basic solutions (pH above 7), the formation of more stable complexes like [Co(C6H5O7)]− and [Co(C6H4O7)]2− makes the reduction of cobalt significantly more difficult than hydrogen evolution. ysxbcn.com

Chronoamperometry is used to study the kinetics of the initial stages of cobalt electrodeposition, particularly the nucleation and growth mechanism. researchgate.net By analyzing current-time transients, researchers have concluded that the electrodeposition of cobalt in citrate mediums typically follows a mechanism of instantaneous nucleation with three-dimensional, diffusion-controlled growth. researchgate.netuctm.edu This is notably different from the progressive nucleation mechanism often observed in solutions without complexing agents like citrate. researchgate.net The presence of citrate ions appears to enhance the instantaneous nucleation mechanism. researchgate.net The analysis of current transients allows for the estimation of key deposition parameters, including the number of active sites, critical nucleus size, and average diffusivity. researchgate.net

Table 1: Summary of Cyclic Voltammetry Findings for Cobalt in Citrate Solutions

| Parameter | Observation | Source(s) |

|---|---|---|

| Effect of Citrate | Shifts reduction potential to more negative values due to complex formation. | ysxbcn.com |

| Effect of pH | Reduction behavior is highly pH-dependent; reduction is difficult above pH 7. | ysxbcn.com |

| Reduction Species | At pH 3: Primarily free Co2+. At pH 4-6: Primarily [Co(C6H6O7)] complex. | ysxbcn.com |

| Deposition Mechanism | Diffusion-kinetic control associated with a nucleation process. | uctm.edu |

| Nucleation Type | Favors instantaneous nucleation over progressive nucleation. | researchgate.net |

Flow Field-Flow Fractionation and Single Particle Inductively Coupled Plasma Mass Spectrometry (FlFFF-ICP-MS, SP-ICP-MS) for Nanoparticle Characterization

While not applied directly to the this compound molecule itself, the combination of Flow Field-Flow Fractionation (FlFFF) and Single Particle Inductively Coupled Plasma Mass Spectrometry (SP-ICP-MS) is a powerful tool for characterizing cobalt-containing nanoparticles, particularly those synthesized using citrate as a reducing or capping agent. nih.gov These techniques provide detailed information on the size, distribution, and composition of nanoparticles at the individual particle level. nih.govacs.org

Asymmetric Flow Field-Flow Fractionation (AF4) is a gentle separation technique ideal for fractionating nanoparticles and macromolecules in the size range of 1 nm to 1000 nm. wyatt.commdpi.com It separates particles based on their hydrodynamic size by applying a liquid cross-flow field within an open channel, minimizing shear stress and preserving the native properties of the analytes. mdpi.com When coupled with detectors like ICP-MS, FlFFF allows for the size-based separation of nanoparticles followed by elemental quantification. nih.gov

Single Particle ICP-MS is an analytical method that can count and measure the mass of metal-containing nanoparticles in a sample. rsc.org By introducing a highly diluted nanoparticle suspension into the ICP-MS, individual particles are vaporized, atomized, and ionized one by one, generating distinct signal pulses. rsc.org This allows for the determination of particle size (if geometry and density are known), size distribution, and particle number concentration. nih.govrsc.org

The combination of FlFFF with SP-ICP-MS is particularly insightful. nih.gov In studies involving bimetallic nanoparticles used for the detection of Co2+ ions, where citrate is used as a reducing agent in nanoparticle synthesis, this coupled technique has been used to understand the sensing mechanism. nih.gov FlFFF-ICP-MS provides information on the hydrodynamic size of the nanoparticles and can be used to study their aggregation behavior. nih.gov SP-ICP-MS, on the other hand, yields data on the core size, size distribution, and heterogeneity of the synthesized particles. nih.gov For instance, SP-ICP-MS can be used to track the signals of different metals in bimetallic nanoparticles throughout a process, while FlFFF can separate aggregates from individual particles for subsequent analysis. nih.gov This combined approach has also been applied to study the dissolution and aggregation behavior of cobalt sulfide (B99878) (CoS) nanoparticles, demonstrating its utility in understanding the environmental fate and behavior of cobalt-containing nanomaterials at very low concentrations. osti.gov

Table 2: Information Provided by FlFFF and SP-ICP-MS for Nanoparticle Characterization

| Technique | Information Obtained | Application Example | Source(s) |

|---|---|---|---|

| FlFFF-ICP-MS | Hydrodynamic size, Information on aggregation state | Understanding the aggregation of nanoparticles in the presence of Co2+ complexes. | nih.gov |

| SP-ICP-MS | Core size, Size distribution, Particle number concentration, Particle heterogeneity | Determining the size and composition of individual citrate-synthesized nanoparticles. | nih.gov |

| Combined | Comprehensive characterization of size, aggregation, and composition | Tracking changes in nanoparticle properties during synthesis and sensing applications. | nih.govresearchgate.net |

Interactions and Reactivity of Cobaltous Citrate Complexes

pH-Dependent Chelation and Complex Stability

The chelation of cobalt(II) ions by citric acid and the stability of the resulting complexes are profoundly influenced by the pH of the aqueous solution. Citric acid is a polyprotic acid, and its degree of protonation changes with pH, which in turn affects its coordination behavior and the structure of the metal-ligand complexes formed.

In strongly acidic solutions (pH 1–4), a variety of polymeric cobalt(II) citrate (B86180) complexes can be isolated. researchgate.netacs.org The specific structure is dependent not only on pH but also on counterions and temperature. researchgate.netacs.org In this acidic range, the citrate ligand often binds to the Co(II) ion in a tridentate fashion through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. acs.org At a pH of approximately 3.5, the predominant species in solution are the protonated forms [Co(H₂cit)]⁺ and [Co(Hcit)]. rsc.org As the pH increases, deprotonation of the citrate ligand occurs, leading to the formation of different complex species.

In the pH range of 4 to 6, the main species is [Co(C₆H₆O₇)], while a mononuclear complex, [Co(C₆H₅O₇)]⁻, is optimally present around pH 5. researchgate.netysxbcn.comnih.gov This species is considered a fundamental scaffolding unit for the formation of dinuclear complexes that can be isolated from these solutions. nih.gov Studies on the electrochemical reduction of Co(II) from citrate solutions indicate that as the pH moves from acidic to neutral, the nature of the reducible species changes significantly. ysxbcn.com At pH 3, reduction primarily involves free Co²⁺ ions, whereas in the pH 4-6 range, the [Co(C₆H₆O₇)] complex is the main species reduced. ysxbcn.com

In neutral to alkaline conditions (pH > 7), cobalt becomes more difficult to reduce electrochemically. ysxbcn.com This is attributed to the formation of more stable, higher-coordinate complexes such as [Co(C₆H₅O₇)]⁻ and [Co(C₆H₄O₇)]²⁻. ysxbcn.com At a pH of approximately 8, a mononuclear complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] has been synthesized and isolated. ucj.org.ua At pH values above 8, the reduction potential of cobalt complexes can become more negative than that of hydrogen, leading to preferential hydrogen evolution over cobalt deposition in electrochemical systems. rsc.org Generally, the stability of metal-chelate complexes decreases with lower pH due to the protonation of the chelating agent, which competes with the metal ion for binding sites. google.com

Table 1: pH-Dependent Speciation of Cobaltous Citrate

| pH Range | Dominant Cobalt-Citrate Species | Structural Notes | References |

|---|---|---|---|

| 1–4 | Polymeric complexes, e.g., [Co(H₂cit)(H₂O)]ₙ, [Co(Hcit)(H₂O)]⁻ | Formation is highly dependent on pH, counterions, and temperature. Structures can be 1D or 2D polymers. | researchgate.netacs.org |

| ~3.5 | [Co(H₂cit)]⁺, [Co(Hcit)] | Protonated forms are the highest concentration in solution. | rsc.org |

| 4–6 | [Co(C₆H₆O₇)], [Co(C₆H₅O₇)]⁻ | Mononuclear species are predominant. [Co(C₆H₅O₇)]⁻ is optimal around pH 5. | researchgate.netysxbcn.comnih.gov |

| >7 | [Co(C₆H₅O₇)]⁻, [Co(C₆H₄O₇)]²⁻ | Complexes are more stable and more difficult to reduce than species at lower pH. | ysxbcn.com |

| ~8 | [Co(C₆H₅O₇)₂]⁴⁻ | A soluble, mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], has been isolated at this pH. | ucj.org.ua |

Chelation Mechanisms with Diverse Metal Ions

In systems containing multiple metal ions, there is competition for the citrate ligand, which is dictated by the relative stability constants of the respective metal-citrate complexes. The stability of divalent metal-citrate complexes often follows a trend where cobalt(II) forms moderately stable complexes compared to other transition metals.

Research indicates the following stability order for several divalent metal citrate complexes: Mn²⁺ < Co²⁺ < Ni²⁺ < Zn²⁺. researchgate.net This is reflected in their stability constants, where the zinc-citrate complex is significantly more stable than the cobalt-citrate complex. researchgate.net This competitive binding is a key factor in hydrometallurgical processes, where the strong binding of nickel to citrate can impede the separation of nickel from cobalt. mdpi.com Similarly, in soil remediation studies, chelating agents like EDTA have shown a higher extraction yield for both cobalt and cadmium compared to citrate, indicating the formation of stronger complexes with EDTA. afropolitanjournals.com

Beyond simple competition, this compound can participate in the formation of more complex structures, such as mixed-metal (heteronuclear) or mixed-ligand (polyligand) complexes. For instance, studies on the gelling process of lanthanum-cobalt-citric acid systems show the formation of complex gels involving both La³⁺ and Co²⁺ ions chelated by citrate. google.com Furthermore, in the presence of other ligands like pyrophosphate or molybdate (B1676688), cobalt(II) can form polyligand complexes. ucj.org.uaucj.org.uaresearchgate.netresearchgate.net Spectrophotometric studies have identified species such as [Co(PPi)Cit]⁵⁻ and [Co(cit)(MoO₄)]³⁻ in solutions containing the respective ions. ucj.org.uaucj.org.uaresearchgate.net The formation and stability of these polyligand complexes depend on the pH and the concentration ratio of the different ligands in the solution. ucj.org.uaresearchgate.net At pH 9.0, for example, cobalt(II) can form citrate complexes [Co(Cit)₂]⁴⁻, pyrophosphate complexes [Co(PPi)₂]⁶⁻, and polyligand complexes [Co(PPi)Cit]⁵⁻, with the latter's stability being comparable to that of the pyrophosphate complex. ucj.org.uaresearchgate.net

Table 2: Comparative Stability of Divalent Metal-Citrate Complexes

| Metal Ion (M²⁺) | Stability Constant (log K) | References |

|---|---|---|

| Manganese (Mn²⁺) | 3.79 | |

| Cobalt (Co²⁺) | 4.74 | researchgate.net |

| Nickel (Ni²⁺) | 5.19 | researchgate.net |

| Zinc (Zn²⁺) | 4.9 | asm.org |

| Copper (Cu²⁺) | 6.10 |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of this compound complexes is governed by specific thermodynamic and kinetic parameters. Thermodynamic studies provide insight into the spontaneity and stability of the complexes, while kinetic studies illuminate the mechanisms and rates of their formation and dissociation.

Isothermal titration calorimetry has been used to determine the thermodynamic parameters for the formation of 1:1 citrate complexes with several divalent metal ions, including Co²⁺, at pH 6 and 298.15 K. researchgate.net The interaction between Co²⁺ and the citrate ligand is an endothermic process (positive ΔH), meaning it requires an input of energy. researchgate.net The stability and spontaneous formation (negative ΔG°) of the complex are therefore driven by a significant positive entropy change (ΔS), which overcompensates for the unfavorable enthalpy change. researchgate.net This large entropy gain is characteristic of chelation reactions, where multiple water molecules are displaced from the metal's coordination sphere by a single ligand molecule. The instability constant (the reciprocal of the formation or stability constant) for the this compound complex ion has also been determined, with a pK value of 6.39. byu.edu

Kinetic studies reveal the pathways of complex formation and dissociation. In the context of electrodeposition from a citrate bath, the process is thought to occur via instantaneous nucleation followed by three-dimensional growth under mass control. researchgate.net This mechanism is notably different from cobalt deposition in the absence of citrate, highlighting the ligand's role in altering the reaction pathway. researchgate.net Other studies have shown that citrate can participate directly in reaction kinetics; for example, it can act as a catalyst in the acid dissociation of other cobalt(II) complexes. This catalytic action is attributed to citrate's ability to complex with the metal and associate with other ligands through hydrogen bonding, thereby facilitating the dissociation process. rsc.org

Table 3: Thermodynamic Parameters for this compound (1:1 Complex) Formation at pH 6 and 298.15 K

| Parameter | Value | Units | Reference |

|---|---|---|---|

| ΔG° | -25.97 to -26.25 | kJ mol⁻¹ | researchgate.net |

| ΔH | 2.45 to 6.08 | kJ mol⁻¹ | researchgate.net |

| TΔS | 28.70 to 32.05 | kJ mol⁻¹ | researchgate.net |

| log K | 4.55 to 4.60 | - | researchgate.net |

Redox Chemistry of this compound

The redox chemistry of cobalt is central to its function, and the citrate ligand can modulate the potential of the Co(II)/Co(III) redox couple. The stability of cobalt's +2 and +3 oxidation states is highly dependent on the coordinating ligands and the solution's pH. ijariit.com

In the presence of citrate, the electrochemical reduction of Co(II) to cobalt metal (Co(0)) is a key process in electrodeposition. The formation of Co(II)-citrate complexes makes the reduction more difficult compared to the reduction of free Co²⁺ ions, shifting the reduction potential to more negative values. ysxbcn.com The specific complex species present at a given pH dictates the exact reduction behavior. rsc.orgysxbcn.com In alkaline solutions (e.g., pH > 8), the Co(II)-citrate complexes become so stable that their reduction potential is more negative than that of hydrogen evolution, making cobalt deposition inefficient. rsc.orgysxbcn.com

Compound Index

Table 4: List of Compound Names Mentioned

| Trivial Name / Formula | IUPAC Name |

|---|---|

| This compound | Cobalt(2+) 2-hydroxypropane-1,2,3-tricarboxylate |

| Citric acid | 2-Hydroxypropane-1,2,3-tricarboxylic acid |

| EDTA | Ethylenediaminetetraacetic acid |

| Pyrophosphate | Diphosphate |

| Molybdate | Molybdate |

Advanced Applications of Cobaltous Citrate in Scientific Domains

Catalytic Applications in Chemical Transformations

The catalytic utility of cobaltous citrate (B86180) and its derivatives is significant, spanning from electrochemical reactions to the oxidation of organic molecules. It can act directly as a catalytic species or, more commonly, as a precursor to highly active catalytic materials.

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in water splitting for hydrogen production. Cobalt-based materials are promising, cost-effective catalysts for OER, and cobaltous citrate has been instrumental in developing highly efficient electrocatalysts.

A notable example is the bioinspired cobalt-citrate metal-organic framework (MOF), UTSA-16. nih.gove3s-conferences.org This material is synthesized using cobalt and citrate and features a unique structure containing Co₄O₄ cubane (B1203433) units, which are recognized as the catalytic core for OER. nih.gov The synergistic combination of its intrinsic open porous structure, the Co₄O₄ cubane core, and the in-situ formation of high-valent cobalt species during the electrochemical process leads to excellent OER activity in alkaline media. nih.gove3s-conferences.orgresearchgate.net Research has shown that the UTSA-16 MOF demonstrates performance superior to the standard Co₃O₄ counterpart and many other MOF-based catalysts. nih.govdoi.org

The electrocatalytic performance of these materials is often evaluated by the overpotential (η) required to achieve a current density of 10 mA cm⁻², a benchmark for solar fuel synthesis.

| Catalyst | Required Overpotential (η) at 10 mA cm⁻² | Reference |

| UTSA-16 (Cobalt-Citrate MOF) | 408 mV | e3s-conferences.orgresearchgate.netdoi.org |

| UTSA-16-derived Co₃O₄ | 465 mV | doi.org |

| Benchmark RuO₂ | Lower than UTSA-16 | nih.govdoi.org |

This table presents comparative data on the overpotential required by the cobalt-citrate based MOF (UTSA-16) and its derived oxide for the Oxygen Evolution Reaction.

Studies on cobalt/graphite electrodes prepared from electrodeposition baths containing citrate ions also show enhanced catalytic activity and greater stability for OER compared to those prepared from citrate-free baths. mdpi.comscirp.org This indicates that the citrate complex plays a direct role in forming a more effective and stable catalytic surface.

Cobalt compounds are well-established catalysts for the oxidation of various organic functional groups. tandfonline.com this compound, often as part of a complex like cobalt potassium citrate or as a precursor, is utilized in this domain. europa.eu The citrate component can influence the synthesis of the final catalyst, impacting its activity.

For instance, nanocrystalline cobalt oxide (Co₃O₄), a highly active catalyst for the total oxidation of hydrocarbons like propane, has been successfully prepared using a "dry citrate-precursor" synthesis method. mdpi.com This soft reactive grinding technique involving a cobalt salt and citric acid produces highly strained Co₃O₄ nanocrystals. The resulting lattice distortion is believed to create a high density of surface defects, which are crucial for maintaining high catalytic activity and stability. mdpi.combyu.edu Similarly, cobalt-doped mixed oxide catalysts, prepared using a citric acid redox method, have demonstrated high activity in the catalytic oxidation of toluene. archive.org

One of the most significant applications of this compound is as a precursor in the synthesis of mixed oxide catalysts. The citrate anion acts as a chelating agent, forming stable complexes with metal cations in a solution. This "citrate method" or sol-gel process allows for the creation of a homogeneous mixture of different metal ions at an atomic level. Upon calcination (high-temperature treatment), the organic citrate complex decomposes, yielding highly uniform, nanocrystalline mixed metal oxides with desirable properties like high surface area and small particle size. mdpi.com

Research comparing different cobalt precursors (nitrate, acetate (B1210297), chloride, and citrate) for preparing cobalt catalysts on a β-SiC support for Fischer-Tropsch synthesis found that the citrate precursor yielded the smallest and most uniform cobalt oxide particles. researchgate.net This control over particle size is critical for catalytic performance. The use of ammonium (B1175870) cobalt citrate as a precursor for catalysts on titania supports has also been documented. jimcontent.com The citrate-precursor method is noted for creating catalysts with high porosity and finely crystalline nanoparticles, where the organic modifier plays a key role in developing the final porous morphology. byu.edu

| Cobalt Precursor | Resulting Co Particle Size on β-SiC Support |

| Citrate | 15–20 nm (narrow distribution) |

| Acetate | 20–30 nm (wider distribution) |

| Chloride | 30–50 nm (wider distribution) |

| Nitrate (B79036) | 35–60 nm (heterogeneous, with large aggregates) |

This table, based on findings from a study on Fischer-Tropsch catalysts, illustrates how using cobalt citrate as a precursor leads to significantly smaller and more uniform nanoparticles compared to other common cobalt salts. researchgate.net

Oxidation of Organic Compounds

Development of Electrode Materials for Energy Storage

In the field of energy storage, particularly for lithium-ion batteries (LIBs), the synthesis method of electrode materials is paramount to their performance. This compound serves as a key precursor in creating advanced cathode materials.

The sol-gel method using citric acid as a chelating agent is a widely employed technique for synthesizing cathode materials like lithium cobalt oxide (LiCoO₂). doi.orgacs.org In this process, cobalt salts are mixed with a lithium source and citric acid. The citric acid complexes with the cobalt ions, preventing their precipitation and ensuring a homogeneous distribution of lithium and cobalt ions in the resulting gel. archive.org Thermal decomposition of this gel precursor at temperatures around 400 °C or higher leads to the formation of pure, rhombohedral LiCoO₂. e3s-conferences.orgacs.org

Using lithium-cobalt citrate precursors, such as LiCoC₆H₅O₇·5H₂O and (NH₄)₃LiCo(C₆H₅O₇)₂, allows for the synthesis of monophase LiCoO₂ powders composed of hexagonal nanoparticles with diameters in the range of 80–120 nm. e3s-conferences.org Cathodes made from these citrate-derived precursors have been shown to exhibit limited capacity loss during cycling compared to materials made via other low-temperature methods. e3s-conferences.orgacs.org Furthermore, the citrate-based gel precursor method can yield cathodes with advantages like lower cation mixing between lithium and nickel ions in NMC (nickel-manganese-cobalt) materials and a larger surface area. archive.org

A novel application involves the upcycling of spent lithium-ion batteries. Lithium cobalt citrate (LCC) can be retrieved from used LiCoO₂ cathodes through a leaching process using citric acid. This recovered LCC is then used directly as a precursor in a sol-gel method to synthesize new, high-performance cathode materials like LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111), demonstrating a sustainable, circular approach to battery manufacturing. europa.eu

Nanomaterial Engineering and Surface Functionalization

The ability of the citrate ligand to control nucleation and growth makes this compound an excellent compound for engineering nanomaterials with specific sizes, shapes, and surface properties.

This compound is used as a precursor and a structure-directing agent in the synthesis of various cobalt-based nanomaterials. researchgate.net For example, the calcination of a cobalt-citrate complex has been shown to produce spherical cobalt oxide (Co₃O₄) nanoparticles with diameters between 40 and 60 nm. nih.gov In contrast, using a different organic agent under similar conditions might produce a block-like morphology, highlighting the citrate's role in controlling the nanoparticle shape. nih.gov

The compound is also central to creating supported nanoclusters. In one method, cobalt-citrate anions are intercalated into the layers of a magnesium-aluminium layered double hydroxide (B78521) (LDH) host. Subsequent chemical reduction of the intercalated citrate complex results in the formation of cobalt nanoclusters (Co-NCs) within the LDH structure. e3s-conferences.orgnih.gov This technique allows for precise control over the size of the nanoclusters, from 1.3 nm to 4.4 nm, simply by varying the initial concentration of the cobalt-citrate precursor solution. e3s-conferences.org

Furthermore, this compound can be used for surface functionalization. A pre-synthesized cobalt citrate complex has been incorporated into polylactic acid (PLA) polymer films via a casting method. This process embeds the complex within the polymer matrix, functionalizing the film to impart specific properties, such as antimicrobial activity. mdpi.com

Surface Modification of Metal Oxide Nanostructures

The use of citrate, often in the form of sodium citrate, is a significant strategy for the surface modification of metal oxide nanostructures, such as cobalt oxide (Co₃O₄). This process is crucial for tailoring the material's properties for specific applications. mdpi.comresearchgate.net In one method, Co₃O₄ nanostructures are first prepared hydrothermally and then treated with a sodium citrate solution. mdpi.com The citrate ions, with their high density of oxygenated terminal groups, act as both a reducing and surface-modifying agent. mdpi.comresearchgate.netnih.gov

This modification induces a notable change in the surface morphology of the nanostructures. Scanning electron microscopy (SEM) reveals that while pristine Co₃O₄ may have a porous, flower-like structure, treatment with citrate ions renders the surface significantly rougher. mdpi.com This increased surface roughness and area are critical as they enhance the electrochemical properties of the material, making it more suitable for applications like biomedical sensors and energy storage systems. mdpi.comnih.gov The citrate treatment effectively tailors the surface features of the Co₃O₄ nanostructures, which has a significant impact on their crystal and electrochemical properties. mdpi.comresearchgate.net

Citrate-Coated Cobalt Ferrite (B1171679) Nanoparticles

Citrate is widely used as a coating or functionalizing agent for cobalt ferrite (CoFe₂O₄) and cobalt-doped iron oxide (Co₀.₁Fe₂.₉O₄) magnetic nanoparticles (MNPs). mdpi.commatec-conferences.org The citrate moieties are chemisorbed onto the surface of the MNPs, which can be synthesized via methods like co-precipitation. mdpi.commatec-conferences.org This functionalization is critical for several reasons, including providing colloidal stability in aqueous solutions and creating active sites for further interactions. mdpi.com

The coating process alters the physicochemical properties of the nanoparticles. For instance, the hydrodynamic diameter of cobalt-doped iron oxide nanoparticles increases with higher concentrations of citrate used during functionalization. mdpi.com Simultaneously, the surface charge, measured as zeta potential, inverts from positive for uncoated MNPs to negative for citrate-functionalized ones, confirming the adherence of the citrate moieties. mdpi.comresearchgate.net This negative surface charge is due to the unbound carboxylate (-COO⁻) groups from the citrate. mdpi.comrjb.ro These citrate-coated cobalt ferrite nanoparticles have shown potential in diverse fields, including magnetic fluid hyperthermia and agricultural biofortification. rjb.roresearchgate.net

Table 1: Physicochemical Properties of Uncoated vs. Citrate-Functionalized Cobalt-Doped Iron Oxide MNPs

| Property | Uncoated MNPs | MNPs Functionalized with ~20 mg/mL Citrate | MNPs Functionalized with ~40 mg/mL Citrate | MNPs Functionalized with ~60 mg/mL Citrate |

|---|---|---|---|---|

| Hydrodynamic Diameter (dₕ) | ~21 ± 5 nm | ~51 ± 6 nm | ~59 ± 4 nm | ~68 ± 4 nm |

| Zeta Potential (ζ) | ~45 ± 3.1 mV | ~-27.95 ± 3.5 mV | ~-32.5 ± 3.6 mV | ~-33.9 ± 3.5 mV |

Data sourced from a study on citrate-functionalized cobalt-doped iron oxide (Co₀.₁Fe₂.₉O₄) magnetic nanoparticles. mdpi.com

Electrochemical and Colorimetric Sensor Development

The enhanced electrochemical properties of citrate-modified nanostructures make them excellent candidates for sensor development.